2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide
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Overview
Description
The compound “2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide” are not well-documented . Pyrimidine moieties are known to exhibit a wide range of pharmacological activities and are often used in medicinal chemistry .Scientific Research Applications
- Pyrimidines, including derivatives like “2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide,” have been studied for their anti-inflammatory properties . These compounds inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and certain interleukins.
- The presence of a chlorine atom at position 2 and a carboxamide moiety at position 5 enhances the anti-inflammatory effect .
Anti-Inflammatory Effects
Temporary Directing Group (TDG)
Safety and Hazards
Future Directions
The future directions for research on “2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide” could involve further exploration of its potential pharmacological activities . For example, similar compounds have been identified as potent and ion channel selective inhibitors with robust efficacy in preclinical studies .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrimidine core, such as this one, have been found to exhibit a wide range of biological activities . They are known to interact with various enzymes and receptors, playing crucial roles in numerous biological processes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target proteins .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways, including dna synthesis, signal transduction, and various metabolic processes .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .
properties
IUPAC Name |
2-phenyl-N-(2-pyrimidin-5-ylethyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-2-15(14-6-4-3-5-7-14)16(20)19-9-8-13-10-17-12-18-11-13/h3-7,10-12,15H,2,8-9H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGOBJFGEWKZKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CN=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide |
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